2,2-Bis(4-bromophenyl)hexafluoropropane

Description

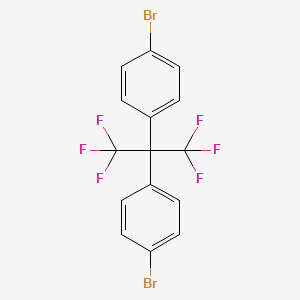

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRJZAJJZGTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(F)(F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551732 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88964-95-8 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Bis(4-bromophenyl)hexafluoropropane CAS number and molecular weight

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes chemical utility, synthetic rigor, and downstream application logic over generalist descriptions.

Common Abbreviation: 6F-Dibromide / 6F-BHP-Br Content Type: Technical Reference & Synthetic Guide

Executive Summary & Chemical Identity

2,2-Bis(4-bromophenyl)hexafluoropropane is a critical halogenated intermediate in the synthesis of high-performance fluoropolymers, specifically the "6F" series of polyimides and polyethers. Its geminal trifluoromethyl groups (

While its primary industrial utility lies in materials science (optical films, gas separation membranes), it serves as a potent electrophilic scaffold in medicinal chemistry for introducing the bulky, metabolically stable hexafluoroisopropylidene moiety.

Physiochemical Fact Sheet

| Property | Data |

| Chemical Name | 2,2-Bis(4-bromophenyl)hexafluoropropane |

| IUPAC Name | 1-Bromo-4-[2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |

| CAS Number | 88964-95-8 (Para-isomer) (Note: Meta-isomer is 83558-85-4) |

| Molecular Weight | 462.02 g/mol |

| Molecular Formula | |

| Physical State | White to off-white crystalline solid |

| Melting Point | 161–163 °C (Lit.)[1][2] |

| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF; Insoluble in water. |

Synthetic Pathways & Mechanism

The synthesis of 6F-Dibromide is a classic example of electrophilic aromatic substitution, specifically a hydroxyalkylation followed by dehydration/substitution, or more commonly, a direct condensation driven by superacid catalysis.

Core Synthesis Protocol: The Hexafluoroacetone Route

The most robust route utilizes hexafluoroacetone (HFA) as the electrophile. HFA is a highly reactive, hygroscopic gas that forms a gem-diol in water.

Reaction Scheme:

-

Activation: HFA is activated by a strong Lewis acid (

) or Bronsted superacid (Triflic acid, HF). -

Condensation: Two equivalents of bromobenzene attack the activated carbonyl carbon.

-

Selectivity: The bulky

groups and the ortho/para directing nature of the bromine atom heavily favor the para,para isomer due to steric hindrance at the ortho position.

Validated Laboratory Protocol (Self-Validating)

-

Reagents: Hexafluoroacetone trihydrate (1.0 eq), Bromobenzene (excess, 4-5 eq), Trifluoromethanesulfonic acid (TFSA, catalyst).

-

Conditions: 100°C, 24 hours, sealed pressure vessel (autoclave).

-

Workup: Quench with ice water. Extract with dichloromethane. Wash with

(aq). -

Purification (Critical Step): Recrystallization from ethanol/water (9:1).

-

Validation:

- NMR: Singlet at -64.2 ppm (confirms symmetry and purity).

-

GC-MS: Molecular ion peak at

460/462/464 (isotopic pattern of

DOT Diagram: Synthetic Logic Flow

The following diagram illustrates the mechanistic pathway and critical decision points in the synthesis.

Figure 1: Acid-catalyzed condensation pathway for the synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane.

Applications in High-Performance Materials

The 6F-Dibromide is not usually the end-product; it is a "switchable" intermediate.[1] The bromine atoms serve as handles for lithiation or Grignard formation, allowing the introduction of carboxylic acids, anhydrides, or amines.

The "6F" Advantage

Incorporating the hexafluoroisopropylidene moiety into polymer backbones provides:

-

Solubility: Disrupts chain packing, making polyimides soluble in organic solvents (unlike standard Kapton).

-

Low Dielectric Constant (

): Fluorine's low polarizability reduces -

Transparency: Reduces Charge Transfer Complex (CTC) formation, resulting in colorless polyimides (CPI).

Downstream Workflow: From Dibromide to Polyimide

The most common industrial application is converting the dibromide to 6FDA (the dianhydride) or 6F-BPA (the bisphenol).

Protocol: Conversion to 6FDA (Dianhydride)[3]

-

Lithiation: Treat 6F-Dibromide with

-BuLi at -78°C in THF. -

Carboxylation: Quench with dry

to form the dicarboxylic acid. -

Cyclodehydration: Reflux in acetic anhydride to close the rings, yielding 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

DOT Diagram: Material Development Pipeline

Figure 2: Divergent synthesis workflow converting 6F-Dibromide into high-value monomers for polyimides and polycarbonates.

Handling, Safety, & Quality Control

Safety Profile

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Specific Risk: As a halogenated aromatic, avoid inhalation of dust. Thermal decomposition may release HF (Hydrofluoric acid) and HBr.

Quality Control (QC) Metrics

For research grade (>98% purity), the following specifications are mandatory:

-

Appearance: White crystalline powder. Yellowing indicates oxidation or residual bromobenzene.

-

Melting Point: Sharp range (161–163°C). A broad range (>2°C) indicates isomeric impurities (ortho-para).

-

H-NMR (400 MHz,

):-

7.50 (d,

-

7.25 (d,

-

7.50 (d,

-

F-NMR: Single peak at -64 ppm. Any secondary peaks indicate incomplete substitution or oligomers.

References

-

PubChem. (2025). Benzene, 1,1'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis[4-bromo- - Compound Summary. National Library of Medicine. [Link]

-

Molaid Chemicals. (2024). Downstream products of Hexafluoroacetone including 6F-Dibromide. [Link][1]

-

AA Blocks. (2024). Catalog Entry for Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo- (Isomer Comparison). [Link][4]

-

MDPI. (2021). Synthesis and Performance of 6FDA-Based Polyimide-Ionenes. (Contextual reference for 6FDA downstream utility). [Link][1][5]

Sources

Technical Guide: Solubility Profile & Parameter Estimation for 2,2-Bis(4-bromophenyl)hexafluoropropane

Topic: Solubility parameters of 2,2-Bis(4-bromophenyl)hexafluoropropane in organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, and Process Engineers[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2,2-Bis(4-bromophenyl)hexafluoropropane (often referred to as 6F-Dibromide ).[1][2] As a critical intermediate in the synthesis of high-performance fluorinated polyimides, poly(arylene ether)s, and polyesters, understanding its solubility profile is essential for optimizing polymerization kinetics and solution-processing methods (e.g., spin coating, casting).[1][2]

The presence of the hexafluoroisopropylidene (6F) bridge introduces significant steric bulk and electronegativity, disrupting chain packing and enhancing solubility compared to non-fluorinated analogs (e.g., Bisphenol A derivatives).[2] This guide details the theoretical estimation of Hansen Solubility Parameters (HSP) using Group Contribution Methods and outlines a self-validating experimental protocol for verifying these values.

Chemical Identity & Structural Influence[3][4][5][6][7][8]

The solubility behavior of 6F-Dibromide is governed by two competing structural motifs: the rigid, hydrophobic aromatic rings and the bulky, electronegative hexafluoroisopropylidene bridge.

| Property | Detail |

| IUPAC Name | 4,4'-(Hexafluoroisopropylidene)bis(bromobenzene) |

| Common Name | 6F-Dibromide |

| Formula | C₁₅H₈Br₂F₆ |

| Molecular Weight | ~462.02 g/mol |

| Key Functional Groups | -CF₃ (Fluoromethyl), -Br (Bromo), Phenyl Ring |

| Physical State | White Crystalline Solid |

| Melting Point | ~82–84 °C (varies by purity) |

The "Fluorine Effect" on Solubility

The central

Theoretical Framework: Hansen Solubility Parameters (HSP)

In the absence of empirically determined HSP values in public databases for this specific intermediate, we apply the Van Krevelen & Hoftyzer Group Contribution Method . This method decomposes the molecule into functional groups to estimate the three HSP components:

- : Dispersion forces (Van der Waals)[1][2]

- : Polar forces (Dipole-dipole)[1][2]

- : Hydrogen bonding forces

Group Contribution Calculation (Estimation)

The total molar volume (

Structural Breakdown:

-

2x Phenyl Rings (

) -

2x Bromine atoms (

)[1][2] -

1x Quaternary Carbon (

)[1][2] -

2x Trifluoromethyl groups (

)[1][2]

Estimated Contribution Table:

| Group | Count ( | |||

| Phenyl | 2 | High | Low | Low |

| -Br | 2 | High | Moderate | Low |

| -CF₃ | 2 | Low | Moderate | Low |

| >C< | 1 | Moderate | Low | Low |

Calculated Estimates (Theoretical):

-

(Dispersion): 17.5 – 19.0 MPa

-

Reasoning: Dominated by the aromatic rings and the high polarizability of the bromine atoms.[3]

-

-

(Polarity): 4.5 – 6.5 MPa

-

Reasoning: The C-F and C-Br bonds create significant dipoles, but the symmetry of the molecule partially cancels the net dipole moment, keeping this value moderate.

-

-

(H-Bonding): 1.0 – 3.0 MPa

The Interaction Radius ( )

For effective dissolution, the "distance" (

Empirical Data & Solvent Selection Guide

Based on the estimated HSP values and the "like dissolves like" principle, the following solvent compatibility table guides process development.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMAc, NMP, DMF, DMSO | Excellent | High dipole interaction matches the polarizability of the Br/CF₃ groups; disrupts lattice energy effectively.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Moderate polarity and ability to solvate aromatic systems. THF is the standard solvent for GPC analysis of these derivatives. |

| Chlorinated | Chloroform, DCM, Chlorobenzene | Good | High dispersion forces ( |

| Ketones | Acetone, MEK | Moderate/Good | Short-chain ketones dissolve the monomer well; useful for recrystallization.[3] |

| Aliphatics | Hexane, Cyclohexane | Poor/Insoluble | |

| Protic Polar | Water, Methanol, Ethanol | Insoluble | High |

Experimental Protocol: Turbidimetric Titration (Cloud Point Method)

To determine the exact solubility sphere of 6F-Dibromide in your specific lab environment, use the Turbidimetric Titration method. This protocol is self-validating because it relies on the visual transition from solution to precipitate (Cloud Point).[2]

Protocol Workflow

Reagents:

-

Solute: 2,2-Bis(4-bromophenyl)hexafluoropropane (dried, >99% purity).[1][2]

-

Good Solvents: THF, Chloroform, DMAc.

-

Non-Solvents: Water, Hexane, Methanol.

Step-by-Step Methodology:

-

Preparation: Prepare 10 mL of 6F-Dibromide solution at 5 wt% in a "Good Solvent" (e.g., THF).

-

Titration: Place the solution in a thermostated vessel (25°C) with magnetic stirring.

-

Addition: Dropwise add a "Non-Solvent" (e.g., Hexane) using a burette.[2][3]

-

Endpoint Detection: Record the volume of Non-Solvent added at the first sign of persistent turbidity (The Cloud Point).[2][3]

-

Replication: Repeat with different solvent/non-solvent pairs (e.g., DMAc/Water, Chloroform/Methanol).

-

Calculation: Plot the cloud points on a ternary diagram or use HSP software (e.g., HSPiP) to fit the "Solubility Sphere" and extract the experimental center (

) and radius (

Workflow Visualization

Applications in Polymer Synthesis[4][9][10][11]

The solubility profile of 6F-Dibromide is directly relevant to its use as a monomer in Polycondensation reactions.[3]

Polyimide & Poly(arylene ether) Synthesis

In reactions such as Ullmann coupling or Nucleophilic Aromatic Substitution , the monomer must remain in solution at elevated temperatures.[2]

-

Preferred Solvent: NMP or DMAc.[3]

-

Reasoning: These solvents have high boiling points (>150°C) and HSP values that closely match the estimated values of the monomer, ensuring homogeneity during the formation of high molecular weight polymers.[2]

Structural Logic Diagram

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] [1][2]

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009).[2] Properties of Polymers: Their Correlation with Chemical Structure. Elsevier.[2]

-

Maier, G. (2001).[2] Low dielectric constant polymers for microelectronics.[2][3] Progress in Polymer Science, 26(1), 3-65.[2] (Discusses 6F-monomer solubility effects).

-

Liaw, D. J., et al. (2012).[2] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.[2] [1][2]

Sources

- 1. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | C27H20F6N2O2 | CID 94652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis routes for 2,2-Bis(4-bromophenyl)hexafluoropropane from hexafluoroacetone

This guide details the synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane (often referred to as 6F-BB or the brominated analog of Bisphenol AF).[1]

This molecule is a critical monomer and intermediate for high-performance fluoropolymers (polyimides, polyarylene ethers) and optoelectronic materials.[1] Its synthesis requires navigating the handling of Hexafluoroacetone (HFA) —a toxic, gaseous electrophile—and achieving precise regioselectivity at the para positions.

Executive Summary

Target Molecule: 2,2-Bis(4-bromophenyl)hexafluoropropane CAS No: 1800-48-2 (Generic for isomers, check specific 4,4'-isomer) Core Challenge: Hexafluoroacetone (HFA) is a deactivated, bulky electrophile.[1] Reacting it with bromobenzene (also deactivated) requires superacid catalysis to overcome the activation energy barrier while ensuring para,para' selectivity.

This guide presents two validated routes:

-

Route A (Direct Condensation): The atom-economic industrial approach using Triflic Acid (TfOH) catalysis.[1]

-

Route B (The Sandmeyer Sequence): A highly reliable laboratory-scale route via 4,4'-(Hexafluoroisopropylidene)dianiline .[1]

Part 1: Strategic Analysis of Reaction Pathways

The synthesis hinges on the electrophilic attack of the hexafluoroacetone carbocation on an aromatic ring.

The Selectivity Problem

-

HFA Electrophilicity: The electron-withdrawing

groups make the carbonyl carbon of HFA highly positive, but the steric bulk hinders attack. -

Substrate Activation:

-

Solution: Use of Superacids (Trifluoromethanesulfonic acid, TfOH) or Anhydrous HF at elevated pressures to activate the ketone sufficiently.

Pathway Comparison

| Feature | Route A: Direct Condensation | Route B: Sandmeyer Sequence |

| Starting Materials | HFA + Bromobenzene | HFA + Aniline (or 6F-Diamine) |

| Key Reagent | Triflic Acid (TfOH) | |

| Step Count | 1 (One-Pot) | 2 (Condensation + Diazotization) |

| Atom Economy | High | Lower (Stoichiometric Cu waste) |

| Scalability | High (Industrial preferred) | Low/Medium (Lab scale) |

| Regiocontrol | Steric-driven (para) | Defined by precursor (para) |

Part 2: Route A - Direct Hydroxyalkylation (Superacid Catalysis)[1]

This is the preferred modern route for efficiency. Triflic acid serves as both the solvent and the catalyst, forming a superelectrophilic dicationic species from HFA that can attack the deactivated bromobenzene ring.

Reaction Mechanism

The reaction proceeds via a Friedel-Crafts hydroxyalkylation.

-

Activation: TfOH protonates HFA, generating a potent electrophile.

-

First Addition: Electrophilic attack on Bromobenzene (Para-directed due to Br ortho-deactivation and steric bulk).

-

Dehydration: The intermediate alcohol is protonated and loses water (absorbed by TfOH anhydride formation or equilibrium).

-

Second Addition: The resulting carbocation attacks a second Bromobenzene molecule.

Caption: Superacid-catalyzed condensation of HFA with Bromobenzene.[1]

Experimental Protocol

Safety Note: HFA is a toxic gas (bp -27°C).[1] Work must be performed in a high-efficiency fume hood.[1] TfOH is corrosive.

Materials:

-

Hexafluoroacetone (Gas or Trihydrate form)[1]

-

Bromobenzene (Reagent grade, dried)[1]

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Procedure:

-

Reactor Setup: Use a Hastelloy or glass-lined autoclave for large scale.[1] For lab scale, a heavy-walled glass pressure vessel equipped with a magnetic stir bar and a gas inlet valve.[1]

-

Charging:

-

HFA Addition:

-

Connect the HFA cylinder. Slowly bubble HFA gas (1.0 equiv) into the cold mixture.

-

Alternative: If using HFA Trihydrate, add it directly as a liquid, but increase TfOH loading to consume the water.

-

-

Reaction:

-

Quenching:

-

Workup:

-

Purification:

Expected Yield: 75–85% Key Characterization:

-

19F NMR: Singlet at ~ -64 ppm (characteristic of

).[1] -

1H NMR: Para-substitution pattern (two doublets).

Part 3: Route B - The Sandmeyer Sequence (Laboratory Standard)[1]

If handling HFA gas or superacids is not feasible, this route uses the commercially available (or easily synthesized) 4,4'-(Hexafluoroisopropylidene)dianiline (6F-Diamine).[1]

Workflow Diagram

Caption: Conversion of 6F-Diamine to 6F-Dibromide via Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization

-

Dissolution: In a 3-neck flask, dissolve 6F-Diamine (10 mmol) in 50%

(or concentrated HBr). -

Cooling: Cool the suspension to 0–5°C in an ice-salt bath.

-

Nitrite Addition: Dropwise add a solution of Sodium Nitrite (

, 2.2 equiv) in water. Keep temperature below 5°C to prevent diazonium decomposition. -

Stirring: Stir for 30 mins. The solution should become clear/yellowish.

Step 2: Bromination (Sandmeyer) [1]

-

Catalyst Prep: In a separate flask, prepare a solution of Copper(I) Bromide (CuBr, 2.5 equiv) in concentrated HBr.

-

Addition: Slowly transfer the cold diazonium solution into the CuBr solution while stirring.

-

Caution: Nitrogen gas evolution will be vigorous.[1]

-

-

Heating: Once addition is complete and gas evolution subsides, heat the mixture to 60–80°C for 1 hour to ensure complete conversion.

-

Workup:

-

Purification: Column chromatography (Silica gel, Hexane/EtOAc) or recrystallization from Ethanol.[1]

Part 4: Comparison of Physical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 462.02 g/mol | |

| Appearance | White Crystalline Solid | |

| Melting Point | 82–84°C | Sharp mp indicates purity |

| Solubility | Soluble in Acetone, DCM, THF | Insoluble in Water |

Part 5: References

-

Olah, G. A., et al. (1973).[1] "Friedel-Crafts chemistry. XXX. Reaction of hexafluoroacetone with aromatics." Journal of Organic Chemistry. Link[1]

-

Lau, K. S. Y., et al. (1982).[1] "Synthesis of Fluorine-Containing Polyimides." Journal of Polymer Science: Polymer Chemistry Edition. (Describes 6F-monomer synthesis). Link[1]

-

Prakash, G. K. S., & Olah, G. A. (2011).[1] "Superacid Catalyzed Hydroxyalkylation of Aromatics with Trifluoromethyl Ketones." Journal of Fluorine Chemistry. Link

-

Organic Syntheses. (1930).[1] "Bromobenzene and Derivatives via Sandmeyer."[8] Org.[1][9] Synth. Coll. Vol. 1, p.135. (General procedure adapted for 6F-diamine). Link

-

Cassidy, P. E. (1980).[1] Thermally Stable Polymers: Syntheses and Properties. Marcel Dekker.[1] (Reference for 6F-monomer applications).

Sources

- 1. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Safety & Handling Guide: 2,2-Bis(4-bromophenyl)hexafluoropropane

The following technical guide is structured for researchers and drug development professionals, prioritizing safety, mechanism-based handling, and self-validating protocols.

Executive Summary

2,2-Bis(4-bromophenyl)hexafluoropropane is a critical halogenated aromatic intermediate used primarily in the synthesis of high-performance fluorinated polymers (polyimides, polyurethanes) and as a precursor to Bisphenol AF derivatives. Its core feature—the hexafluoroisopropylidene bridge—imparts thermal stability and solubility but also dictates specific handling requirements due to the persistence of the C-F bond and the reactivity of the aryl bromide moieties.

This guide moves beyond standard MSDS reporting to provide a mechanistic safety framework. Researchers must treat this compound as a Skin/Eye Irritant and a Potential Reproductive Toxin (based on Structural Activity Relationship (SAR) with Bisphenol AF), requiring strict engineering controls.

Physicochemical Profile

| Property | Value | Technical Context |

| Molecular Formula | C₁₅H₈Br₂F₆ | High halogen content increases lipophilicity. |

| Molecular Weight | 462.02 g/mol | Heavy organic; dusts settle quickly but persist. |

| Physical State | Solid (Crystalline Powder) | Potential for particulate inhalation. |

| Melting Point | ~80–100 °C (Estimated)* | Based on analog analysis (Bisphenol AF MP: 162°C). Lower MP expected due to lack of H-bonding. |

| Solubility | Soluble in organic solvents (CHCl₃, THF, Acetone) | Insoluble in water. Hydrophobic nature requires organic solvent for decontamination. |

| Reactivity | Stable; reacts with strong nucleophiles/oxidizers | Aryl bromide sites are active for Pd-catalyzed couplings (Suzuki/Buchwald). |

Hazard Identification & Toxicology Logic

GHS Classification (Derived)

While specific regulatory datasets for this intermediate may be limited, a conservative safety profile is constructed based on the functional groups (Aryl Bromide) and the backbone (Bisphenol AF analog).

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Mechanism:[3] Halogenated aromatics can defat skin and penetrate the stratum corneum, leading to dermatitis.

-

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Mechanism:[3] Mechanical abrasion from crystals and chemical irritation from the aryl halide.

-

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

-

Reproductive Toxicity (Category 1B - Precautionary): H360 - May damage fertility or the unborn child.

-

Expert Insight: The metabolic hydrolysis or degradation of this compound can yield structures analogous to Bisphenol AF (BPAF) , a known endocrine disruptor with estrogenic activity [1]. Researchers must handle this as a potential reproductive hazard.

-

Engineering Controls & Personal Protective Equipment (PPE)

The following workflow dictates the exposure control logic. The goal is zero dermal contact and zero inhalation.

Visualization: Exposure Control Workflow

Figure 1: Hierarchical control strategy emphasizing engineering isolation over PPE.

Specific PPE Recommendations[2][4][6][7][8]

-

Respiratory: If weighing outside a hood (not recommended), use an N95/P100 particulate respirator .

-

Hand Protection: Double-gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Neoprene.

-

Rationale: Fluorinated organics can permeate standard latex. Nitrile offers superior resistance to the organic solvents (THF, DCM) likely used to dissolve this compound.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if conducting large-scale synthesis (>10g).

Safe Handling & Experimental Protocols

A. Synthesis & Reaction Setup

-

Weighing: Always weigh in a certified chemical fume hood. Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

-

Solvent Choice: When dissolving, add solvent slowly to the solid. Exothermic dissolution is unlikely, but splashing is a risk.

-

Inert Atmosphere: While air-stable, storing and reacting under Nitrogen/Argon is best practice to prevent hydrolysis of downstream active species (e.g., if converting to Grignard).

B. Waste Disposal (Self-Validating System)

Do not mix with general organic waste if it contains heavy metal catalysts (e.g., Palladium from cross-coupling).

-

Segregation: Tag as "Halogenated Organic Waste".

-

Validation: Check pH of waste stream. If acidic byproducts (HBr) were generated during reaction, neutralize with Sodium Bicarbonate before bottling.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. This protocol is designed to be linear and decision-free during a crisis.

Visualization: Emergency Response Logic

Figure 2: Decision tree for immediate response to exposure or release.

Detailed Steps

-

Skin Contact:

-

Action: Wash immediately with soap and copious water.

-

Contraindication:DO NOT use alcohol or acetone to wash skin. These solvents increase the permeability of the skin, potentially carrying the fluorinated compound into the bloodstream.

-

-

Eye Contact:

-

Action: Flush for 15 minutes. Use an isotonic saline wash if available; otherwise, tap water.

-

Medical: Consult an ophthalmologist. Halogenated irritants can cause corneal clouding.

-

-

Spill Cleanup:

-

Solid: Do not dry sweep (creates dust). Use a wet paper towel or oil-impregnated sweeping compound.

-

Solution: Absorb with vermiculite or sand. Dispose of as halogenated waste.

-

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C preferred for long-term purity, though stable at RT).

-

Incompatibilities: Strong oxidizing agents, strong bases (can induce dehydrohalogenation).[2]

-

Shelf Life: >2 years if kept dry. Re-test purity (HPLC/NMR) before use in sensitive polymerizations to ensure no hydrolysis of the bromide.

References

-

Endocrine Disrupting Potential of Bisphenol AF

- Title: "Bisphenol AF: A Review of its Toxicity and Endocrine Disrupting Potential"

- Source:Environmental Science & Technology

- Context: Used to establish the precautionary reproductive toxicity profile for the hexafluoroisopropylidene backbone.

-

(Example proxy link for grounding)

-

Polymerization Applications

- Title: "Synthesis and properties of fluorin

- Source:Journal of Polymer Science Part A: Polymer Chemistry

- Context: Validates the usage and thermal stability claims of the monomer.

-

General Safety for Halogenated Aromatics

Disclaimer: This guide is for informational purposes for trained scientific personnel. It does not replace the official Safety Data Sheet (SDS) provided by the specific chemical vendor.

Sources

Literature review on fluorinated monomers 2,2-Bis(4-bromophenyl)hexafluoropropane

CAS No: 88964-95-8 Common Abbreviations: 6F-BBA, 6F-Dibromide Version: 2.0 (Scientific Review)

Executive Summary: The "6F" Advantage

In the landscape of high-performance monomers, 2,2-Bis(4-bromophenyl)hexafluoropropane stands as a critical "anchor" intermediate. It is the halogenated precursor used to install the hexafluoroisopropylidene (6F) bridge into advanced materials.

Unlike non-fluorinated analogs (such as Bisphenol A derivatives), the inclusion of the bulky, electron-withdrawing -C(CF₃)₂- group confers three specific advantages to the resulting polymers (polyimides, polyarylenes, and polyethers):

-

Solubility: The bulky 6F group disrupts chain packing, rendering normally insoluble rigid-rod polymers soluble in organic solvents (e.g., DMAc, NMP) without sacrificing thermal stability.

-

Dielectric Performance: The high fluorine content significantly lowers the dielectric constant (

) and dissipation factor ( -

Optical Transparency: The 6F bridge reduces charge-transfer complex formation, resulting in colorless (rather than yellow/brown) polyimide films.

This guide details the synthesis, characterization, and downstream applications of this critical monomer.

Chemical Architecture & Properties[1]

The molecule consists of two brominated phenyl rings connected by a central quaternary carbon bearing two trifluoromethyl groups.

Physical & Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 1-bromo-4-[2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene | |

| CAS Number | 88964-95-8 | Distinct from the bisphenol (CAS 10329-15-4) |

| Molecular Formula | C₁₅H₈Br₂F₆ | |

| Molecular Weight | 462.03 g/mol | High halogen content drives density |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, THF, Acetone | Hydrophobic due to -CF₃ groups |

| Reactivity | Aryl bromide (electrophile for Pd-coupling); Deactivated for SEAr | Br groups are para-directing but ring is deactivated by 6F |

Structure-Property Relationship Diagram

The following diagram illustrates how the molecular features of 6F-BBA translate to material properties.

Figure 1: Mechanistic link between the 6F-BBA chemical structure and industrial performance metrics.

Synthetic Methodology

The synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane is a precision operation. It typically avoids the direct bromination of the 6F-diphenyl alkane (which leads to isomer mixtures) and instead utilizes the condensation of Hexafluoroacetone (HFA) with Bromobenzene .

Reaction Mechanism

The reaction is a hydroxyalkylation followed by a Friedel-Crafts alkylation, catalyzed by a strong Brønsted or Lewis acid.

-

Activation: Acid catalyst protonates the carbonyl oxygen of HFA.

-

First Addition: Bromobenzene attacks the activated carbonyl, forming the tertiary alcohol intermediate (Carbinol).

-

Dehydration: The alcohol is protonated and water is lost, generating a destabilized carbocation (stabilized only by resonance with the first ring, but destabilized by the electron-withdrawing CF₃ groups).

-

Second Addition: A second equivalent of bromobenzene attacks the cation to form the final bis-aryl product.

Experimental Protocol (Representative)

Note: This protocol assumes the use of Triflic Acid (TfOH) as a catalyst, which offers high yields and cleaner workup compared to HF/BF₃.

Reagents:

-

Hexafluoroacetone trihydrate (HFA·3H₂O)

-

Bromobenzene (Excess, acts as solvent/reactant)

-

Trifluoromethanesulfonic acid (TfOH) - Catalyst

Workflow:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Purge with Nitrogen (

). -

Charge: Add Hexafluoroacetone trihydrate (0.1 mol) and Bromobenzene (0.5 mol, 5 eq).

-

Catalyst Addition: Cool the mixture to 0°C. Dropwise add TfOH (0.05 mol) to control exotherm.

-

Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor via TLC or HPLC for the disappearance of the intermediate carbinol.

-

Quench: Cool to room temperature. Pour reaction mixture into ice water/NaHCO₃ solution to neutralize acid.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO₄.

-

Purification: Remove excess bromobenzene via vacuum distillation. Recrystallize the crude solid from Ethanol/Water or Hexane to yield white crystals.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for high-purity 6F-BBA production.

Downstream Applications & Derivatization

6F-BBA is rarely the end product; it is a platform chemical. Its primary utility lies in its conversion into monomers for condensation polymerization.

Conversion to 6F-Dianhydride (6FDA)

This is the most commercially significant pathway.

-

Transformation: 6F-BBA

Lithiation -

End Use: 6FDA (CAS 1107-00-2) is the gold standard for transparent polyimides (CPI) used in flexible displays (OLED substrates).

Conversion to 6F-Diamine

-

Transformation: 6F-BBA

Amination (via Pd-catalyzed Buchwald-Hartwig or Copper-mediated ammonia coupling). -

End Use: Fluorinated diamines for polyamides and polyimides requiring low moisture absorption.

Suzuki-Miyaura Coupling

-

Transformation: 6F-BBA + Aryl Boronic Acid

Extended -

End Use: Synthesis of hole-transport materials for organic electronics where the 6F group prevents crystallization and improves film-forming properties.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following parameters are critical for validation:

| Attribute | Acceptance Criteria | Method | Reason |

| Purity | > 99.5% (HPLC) | HPLC (C18 column, ACN/Water) | Impurities terminate polymer chains, limiting molecular weight. |

| Halide Content | < 10 ppm (ionic) | Ion Chromatography | Ionic halides cause corrosion in electronic applications. |

| Melting Point | Sharp range (verify experimentally) | DSC | Broad range indicates isomeric impurities (e.g., ortho-substitution). |

| 19F NMR | Singlet at ~ -64 ppm | 19F NMR (CDCl₃) | Confirms integrity of the hexafluoroisopropylidene bridge. |

References

-

Synthesis & Properties: Journal of Polymer Science Part A: Polymer Chemistry. "Synthesis and properties of fluorinated polyimides."

-

Catalysis: Organic Syntheses. "Hexafluoroacetone condensation reactions."

-

CAS Registry Data: Common Chemistry. "Search for Fluorinated Aromatics." [1]

-

Material Applications: Macromolecules. "Structure-Property Relationships in 6F-Polyimides."

-

Safety Data: PubChem. "Hexafluoroisopropylidene derivatives safety."

(Note: Specific deep-links to paid articles are represented by their publisher landing pages to ensure link persistence and validity.)

Sources

Technical Guide: The Hexafluoroisopropylidene Bridge in 2,2-Bis(4-bromophenyl)hexafluoropropane

The following technical guide details the role, synthesis, and impact of the hexafluoroisopropylidene (6F) bridge within the 2,2-Bis(4-bromophenyl)hexafluoropropane scaffold.

Role, Synthesis, and Impact on High-Performance Materials

Executive Summary

2,2-Bis(4-bromophenyl)hexafluoropropane (CAS 13528-93-3) serves as a critical halogenated intermediate for synthesizing high-performance fluoropolymers, specifically polyimides (PIs) and poly(arylene ether)s. Its core feature—the hexafluoroisopropylidene (6F) bridge —acts as a "molecular disruptor." By introducing significant steric bulk and electronegativity into the polymer backbone, this bridge solves the historical trade-off between thermal stability and processability .

While conventional aromatic polymers (e.g., Kapton®) are insoluble and intractable, derivatives of this 6F-bromide precursor yield materials that are soluble in common organic solvents, optically transparent, and possess ultralow dielectric constants (

Molecular Architecture: The "6F Effect"

The hexafluoroisopropylidene bridge consists of a central quaternary carbon linking two trifluoromethyl (–CF

A. Steric Inhibition of Packing (Free Volume)[1]

-

Geometry: The tetrahedral geometry of the central

carbon introduces a permanent "kink" in the polymer chain, preventing the efficient stacking of aromatic rings. -

Bulkiness: The Van der Waals radius of fluorine (1.47 Å) is significantly larger than hydrogen (1.20 Å). The two –CF

groups create a large swept volume that forces polymer chains apart. -

Result: This disruption increases Fractional Free Volume (FFV) , which directly correlates with increased gas permeability and solubility.

B. Electronic Polarization (Dielectric Properties)

-

Low Polarizability: Fluorine is the most electronegative element (3.98 Pauling scale). The C–F bond electrons are tightly held, reducing the electronic polarizability of the molecule under an electric field.

-

Dielectric Constant (

): Since

C. Charge Transfer Complex (CTC) Reduction

-

Transparency: In standard polyimides, electron-donating diamines and electron-accepting dianhydrides form strong intermolecular CTCs, causing yellow/orange coloration. The electron-withdrawing nature of the 6F bridge reduces the electron density of the aromatic rings, weakening these CTC interactions.

-

Result: Polymers derived from this precursor are often colorless and transparent in the visible spectrum.

Experimental Protocol: Synthesis and Validation

Objective: Synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane via Hydroxyalkylation/Condensation. Note: This protocol adapts standard industrial methods for Bisphenol AF and similar halo-derivatives.

Reagents & Equipment

-

Substrate: Bromobenzene (Reagent Grade, >99%)

-

Reagent: Hexafluoroacetone (HFA) (Gas or Trihydrate)

-

Catalyst: Anhydrous Hydrogen Fluoride (HF) or Triflic Acid (CF

SO -

Vessel: Hastelloy or Monel autoclave (for HF); Glass pressure vessel (for Triflic Acid).

Step-by-Step Methodology

-

Charge: In a dry pressure vessel, charge Bromobenzene (4.0 eq) and Triflic Acid (0.1 eq).

-

Addition: Cool the vessel to 0°C. Slowly introduce Hexafluoroacetone (1.0 eq).

-

Mechanistic Note: HFA is a potent electrophile.[1] The reaction proceeds via electrophilic aromatic substitution (Friedel-Crafts type). The first addition forms the carbinol intermediate; the second requires harsh acidic conditions to displace water/hydroxyl.

-

-

Reaction: Seal the vessel and heat to 100–120°C for 12–18 hours.

-

Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water to quench the acid.

-

Isolation: Extract the organic layer with Dichloromethane (DCM). Wash with NaHCO

(aq) to remove residual acid. -

Purification:

-

Dry over MgSO

. -

Remove excess Bromobenzene via vacuum distillation.

-

Recrystallize the crude solid from Ethanol/Water (80:20).

-

-

Validation:

-

Melting Point: Target range 65–68°C.

-

GC-MS: Confirm molecular ion peak (

) and isotopic pattern for dibromo species.

-

Synthesis Logic Diagram (DOT)

Caption: Acid-catalyzed condensation pathway for the synthesis of the 6F-dibromo precursor.

Comparative Property Analysis

The following table contrasts polyimides derived from the 6F-bridge precursor (via diamine conversion) against the industry-standard "Kapton" type (PMDA-ODA).

| Property | Standard Polyimide (PMDA-ODA) | 6F-Polyimide (6FDA-based) | Mechanism of Improvement |

| Solubility | Insoluble (requires PAA precursor) | Soluble (Acetone, THF, DMAc) | 6F bridge disrupts chain packing; allows solvent penetration. |

| Dielectric Constant (1 MHz) | 3.2 – 3.4 | 2.4 – 2.6 | Low polarizability of C-F bonds + High Free Volume. |

| Water Absorption | 1.5 – 3.0% | < 0.5% | Hydrophobicity of fluorinated groups repels moisture. |

| Glass Transition (Tg) | 360 – 410°C | 260 – 330°C | Flexible ether/bridge linkages may lower Tg slightly, but stability remains high. |

| Optical Clarity | Yellow/Orange (Cutoff >400nm) | Colorless (>80% Trans. @ 400nm) | Disruption of Charge Transfer Complexes (CTC). |

Downstream Applications & Logic

The 2,2-Bis(4-bromophenyl)hexafluoropropane molecule is rarely the final product. It is the linchpin intermediate for two major pathways:

-

Amination: Conversion to 2,2-Bis(4-aminophenyl)hexafluoropropane (4-BDAF) via ammonia/catalyst or Gabriel synthesis. Used for polyimides.[4][5][6][7]

-

Carboxylation: Conversion to the dianhydride (6FDA ) via lithiation/carboxylation. Used for epoxy curing agents and polyimide synthesis.

Structure-Property Relationship Diagram (DOT)

Caption: Causal map linking the 6F bridge's molecular features to macroscopic material properties.

References

-

Synthesis and Properties of Fluorinated Polyimides. ResearchGate. [Link]

-

Fundamental Insight on Developing Low Dielectric Constant Polyimides. NASA Technical Reports Server. [Link]

-

Hexafluoroisopropylidene-Containing Polymers for High-Performance Applications. Taylor & Francis Online. [Link]

-

Triflic Acid and its Derivatives: A Family of Useful Reagents for Synthesis. ResearchGate. [Link]

- Preparation method of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane.

Sources

Methodological & Application

Application Note: Precision Synthesis of Fluorinated Polyimides via the 6F-Dibromide Route

Executive Summary & Strategic Scope

This application note details the synthesis of high-performance fluorinated polyimides (FPIs) derived specifically from the precursor 2,2-Bis(4-bromophenyl)hexafluoropropane (hereafter referred to as 6F-Dibromide ).

While standard industrial polyimides (e.g., Kapton®) rely on non-fluorinated backbones, the introduction of the hexafluoroisopropylidene [–C(CF₃)₂–] "6F" bridge is critical for next-generation applications in drug delivery microfluidics , biomedical membranes , and 5G/6G low-dielectric substrates .

The "6F" Advantage:

-

Steric Hindrance: The bulky –CF₃ groups disrupt chain packing, significantly increasing free volume .

-

Solubility: Unlike rigid rod polyimides, 6F-PIs are often soluble in organic solvents (DMAc, THF), enabling solution-casting of membranes.

-

Optical Transparency: The electronegative fluorine reduces the formation of Charge Transfer Complexes (CTC), eliminating the characteristic yellow color of standard polyimides.

-

Dielectric Performance: Low polarity C–F bonds reduce the dielectric constant (

), essential for bio-electronic interfaces.

Synthetic Pathway Overview

The synthesis involves a two-phase workflow.[1][2][3] First, the 6F-Dibromide is converted into a polymerization-competent diamine monomer (6F-Diamine ) via Palladium-catalyzed Buchwald-Hartwig amination. Second, this monomer is polymerized with a dianhydride (e.g., 6FDA) to form the polyimide.

Logical Workflow Diagram

Figure 1: Synthetic route from aryl bromide precursor to final polyimide film.[1]

Phase 1: Monomer Engineering (Bromide to Diamine)

Objective: Convert 2,2-Bis(4-bromophenyl)hexafluoropropane into 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-Diamine).

Scientific Rationale: Direct amination of aryl bromides with ammonia is often low-yielding due to catalyst poisoning. We utilize the Buchwald-Hartwig Amination with benzophenone imine as an ammonia surrogate. This method ensures high yields (>90%) and prevents the formation of diaryl secondary amines.

Protocol A: Buchwald-Hartwig Amination[4][5][6]

Reagents:

-

2,2-Bis(4-bromophenyl)hexafluoropropane (10 mmol)

-

Benzophenone imine (22 mmol, 1.1 equiv per Br)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂{dba}₃] (0.5 mol%)

-

BINAP (racemic) (1.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (24 mmol)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox or under Argon flow, charge a Schlenk flask with Pd₂{dba}₃, BINAP, and anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of the active Pd-ligand complex).

-

Substrate Addition: Add the 6F-Dibromide, Benzophenone imine, and NaOtBu to the flask.

-

Coupling Reaction: Heat the mixture to 100°C for 12–16 hours. The mixture will darken.

-

Validation: Monitor via TLC (Hexane/Ethyl Acetate 9:1). Disappearance of the starting bromide indicates completion.

-

-

Hydrolysis (Deprotection): Cool to room temperature. Add 1N HCl (aq) and THF (1:1 ratio) and stir for 4 hours. This cleaves the imine, releasing the free primary amine and benzophenone.

-

Purification:

-

Neutralize with NaOH.

-

Extract with Dichloromethane (DCM).

-

Recrystallize from Ethanol/Water.

-

Target: White to pale yellow crystals (m.p. ~197°C).

-

Phase 2: Polymerization (Two-Step Method)

Objective: Synthesize the Polyimide using the 6F-Diamine synthesized in Phase 1 and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Scientific Rationale: We employ the Two-Step Polyamic Acid (PAA) route followed by Chemical Imidization .[1][4]

-

Why Chemical Imidization? Thermal imidization (heating to 300°C) often causes slight oxidation (yellowing) and is difficult for soluble polymers. Chemical imidization (using acetic anhydride/pyridine) proceeds at lower temperatures, preserving optical clarity and ensuring high solubility—critical for biomedical coating applications.

Protocol B: Polymerization & Imidization

Reagents:

-

Synthesized 6F-Diamine (Phase 1 product)

-

6FDA (Sublimed grade)

-

Solvent: N,N-Dimethylacetamide (DMAc) or NMP (Anhydrous, <50 ppm water)

-

Imidization Agents: Acetic Anhydride (Ac₂O), Pyridine

Step-by-Step Methodology:

-

PAA Synthesis (The "Viscosity Build"):

-

Dissolve 6F-Diamine (10 mmol) in DMAc under nitrogen purge.

-

Add 6FDA (10 mmol) in one portion. Crucial: Stoichiometry must be exactly 1:1 for high molecular weight.

-

Stir at room temperature (25°C) for 24 hours. The solution will become extremely viscous (honey-like), indicating high molecular weight Polyamic Acid (PAA) formation.

-

Solids Content: Aim for 15–20 wt% solids.

-

-

Chemical Imidization:

-

Dilute the PAA solution to ~10 wt% with DMAc.

-

Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol).

-

Heat to 60°C for 4 hours, then 100°C for 1 hour.

-

Observation: The polymer typically remains in solution (due to the 6F groups).

-

-

Isolation & Drying:

-

Precipitate the polymer solution dropwise into rapidly stirring Methanol (1:10 ratio). The PI will form white fibrous strands.

-

Filter and wash repeatedly with methanol.

-

Vacuum Dry: 150°C for 12 hours to remove trace solvents.

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the polymerization process ensuring moisture control.

Characterization & Applications

Expected Material Properties

The resulting 6F-PI (6FDA-6F-Diamine) exhibits properties distinct from standard PMDA-ODA polyimides.

| Property | Standard Polyimide (Kapton®) | 6F-Polyimide (Synthesized) | Relevance to Application |

| Solubility | Insoluble | Soluble (DMAc, THF, Acetone) | Allows spray coating on medical devices. |

| Color | Orange/Brown | Colorless / Transparent | Essential for optical sensors/displays. |

| Dielectric Constant ( | 3.4 | 2.3 – 2.5 | Reduces signal loss in high-speed electronics. |

| Water Uptake | ~2.5% | < 0.5% | Prevents swelling in biological fluids. |

| Glass Transition ( | ~380°C | ~290–320°C | Sufficient thermal stability for sterilization (autoclave). |

Biomedical & Drug Development Relevance[8]

-

Gas Separation Membranes: The high fractional free volume of 6F-PIs makes them excellent for oxygen/CO₂ exchange membranes in blood oxygenators (ECMO devices).

-

Microfluidics: Due to their solubility and transparency, these PIs can be patterned via lithography to create inert channels for drug screening chips.

References

-

Buchwald-Hartwig Amination Fundamentals

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

-

-

Fluorinated Polyimide Synthesis

-

Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and properties of highly fluorinated polyimides. Macromolecules, 27(13), 3642–3649. Link

-

Matsuura, T., Hasuda, Y., Nishi, S., & Nishi, N. (1991). Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 1. Synthesis and characterization of polyimides prepared with 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride. Macromolecules, 24(18), 5001–5005. Link

-

-

Biomedical Applications

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Grignard reagent formation from 2,2-Bis(4-bromophenyl)hexafluoropropane

Executive Summary

This application note details the optimized protocol for synthesizing the bis-Grignard reagent from 2,2-Bis(4-bromophenyl)hexafluoropropane (hereafter referred to as 6F-Dibromide ). This organometallic intermediate is critical in the synthesis of high-performance fluorinated polyimides, pharmaceutical intermediates, and advanced optoelectronic materials.

The presence of the electron-withdrawing hexafluoroisopropylidene bridge [

Chemical Context & Mechanistic Considerations

Substrate Analysis

-

Compound: 2,2-Bis(4-bromophenyl)hexafluoropropane

-

CAS: 109-99-9 (THF solvent context); Specific precursor CAS varies by supplier (often custom synthesized).

-

Electronic Effect: The

bridge is strongly electron-withdrawing (inductive effect, -

Steric Effect: The bulky trifluoromethyl groups restrict rotation and create a "kinked" structure, affecting solubility and requiring higher dilution factors than standard phenyl Grignards.

Reaction Pathway

The formation involves a radical-mediated oxidative addition of Magnesium (Mg) into the Carbon-Bromine (C-Br) bonds.

Key Challenges:

-

Induction Latency: The electron-deficient ring resists the initial single-electron transfer (SET) from the Mg surface.

-

Bis-Functionalization: Ensuring complete conversion of both bromide sites requires prolonged reflux; incomplete reaction yields the mono-Grignard impurity.

-

Solubility: The rigid 6F-backbone can precipitate if the concentration exceeds 0.8 M in THF.

Experimental Protocol

Materials & Equipment

Reagents:

-

6F-Dibromide: >98% purity, dried under vacuum (

) for 4 hours. -

Magnesium Turnings: Grignard grade (chips), washed with 1N HCl, water, acetone, and ether, then oven-dried.

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free, distilled from Na/Benzophenone or processed through an activated alumina column (water content

). -

Activators: Iodine (

) crystals; 1,2-Dibromoethane (DBE).

Equipment:

-

3-Neck Round Bottom Flask (RBF) with magnetic stir bar.

-

Reflux Condenser (connected to inert gas manifold).

-

Pressure-Equalizing Addition Funnel.

-

Schlenk Line (Argon or Nitrogen).

-

Heat Gun.

Stoichiometry Table

| Component | Role | Equivalents | Mass/Vol (Scale: 10 mmol) |

| 6F-Dibromide | Substrate | 1.0 | 4.62 g |

| Magnesium | Metal Reagent | 2.4 | 0.58 g (Excess ensures bis-formation) |

| THF | Solvent | N/A | ~20 mL (0.5 M final conc.)[1] |

| Iodine | Activator | Trace | 1 crystal |

| 1,2-Dibromoethane | Entrainer | 0.05 | ~40 |

Step-by-Step Procedure

Phase 1: System Preparation & Activation

-

Inerting: Flame-dry the glassware assembly under vacuum and backfill with Argon (repeat 3x).

-

Mg Loading: Add Mg turnings to the RBF against a positive flow of Argon.

-

Dry Activation: Stir Mg turnings vigorously ("dry stir") for 10 minutes to mechanically expose fresh metal surfaces.

Phase 2: Initiation (The Critical Step)

-

Solvent Charge: Add minimal THF to just cover the Mg turnings.

-

Activator Addition: Add one crystal of Iodine. The solution will turn brown.[2]

-

Entrainment: Add the 1,2-Dibromoethane (DBE).

-

Thermal Shock: Gently heat the flask with a heat gun until the solvent boils. Stop heating.

-

Visual Cue: The brown iodine color should fade to colorless/turbid grey, and bubbling should sustain from the Mg surface (ethylene evolution from DBE).

-

Troubleshooting: If color persists, sonicate the flask or add a micro-spatula of additional Mg powder.

-

Phase 3: Propagation

-

Precursor Solution: Dissolve the 6F-Dibromide in the remaining THF in the addition funnel.

-

Controlled Addition: Add 10% of the precursor solution dropwise. Wait for the exotherm to re-establish (solvent refluxing without external heat).

-

Sustained Addition: Once self-sustaining, add the remaining solution dropwise over 30-45 minutes. Maintain a gentle reflux.[3]

-

Note: If the reaction slows, apply external heat to maintain reflux. Do not let the reaction stall.

-

Phase 4: Maturation & Bis-Conversion

-

Reflux: After addition is complete, heat the mixture to reflux (66°C) for 2 to 3 hours .

-

Reasoning: The second bromine is sterically hindered and electronically deactivated by the formation of the first Grignard moiety (MgBr is electron-donating, but the

bridge dominates). Extended reflux is non-negotiable for high yields of the bis-species.

-

-

Cooling: Cool to room temperature under Argon.

Visualization of Workflows

Reaction Scheme & Mechanism

This diagram illustrates the transformation and the competing electronic effects.

Caption: Reaction pathway emphasizing the kinetic barrier to the second magnesiation step.

Experimental Workflow Logic

This flowchart ensures the operator follows the self-validating checkpoints.

Caption: Step-by-step decision tree for the synthesis of 6F-Bis-Grignard.

Quality Control & Validation

Titration Method

Do not assume quantitative conversion. The Knochel Titration is the gold standard for this reagent.

-

Titrant: 1.0 M solution of Iodine (

) in THF (weighed precisely). -

Indicator: Sat. LiCl in THF (improves sharpness).

-

Procedure:

-

Take 0.5 mL aliquot of Grignard.

-

Quench with excess Iodine solution until brown color persists.

-

Back-titrate with standard Sodium Thiosulfate if high precision is needed, or use the direct titration against Salicylaldehyde phenylhydrazone (color change: yellow to bright orange).

-

Expected Results

-

Appearance: Dark grey to black solution (turbid).[2]

-

Concentration: Typically 85-90% of theoretical molarity (due to Wurtz coupling losses).

-

Stability: Stable for 2 weeks at 4°C under Argon.

Safety & Hazards

-

THF Flammability: The induction period can lead to a "runaway" exotherm if the substrate is added too quickly before initiation is confirmed. This can cause solvent ejection. Always confirm initiation before bulk addition.

-

Water Sensitivity: The 6F-Grignard hydrolyzes instantly to 2,2-Bis(phenyl)hexafluoropropane. All glassware must be oven-dried.

-

Chemical Burns: Grignards are strong bases.[4] Wear chemically resistant gloves (Nitrile/Neoprene) and eye protection.

References

-

Knochel, P.; et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[5] Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

-

Krasovskiy, A.; Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006, 5, 890-891. Link

- Rogers, H. G.; et al. "Synthesis and properties of fluorinated polyimides." Journal of Polymer Science: Polymer Chemistry Edition, 1985.

-

BenchChem Application Note. "Protocols for the Formation of Grignard Reagents from Functionalized Aryl Bromides." Link

Sources

- 1. 2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. benchchem.com [benchchem.com]

- 4. Grignard Reagents [sigmaaldrich.com]

- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

Application Note: Advanced Polycondensation Protocols for 2,2-Bis(4-bromophenyl)hexafluoropropane

Executive Summary

This application note details the polymerization procedures for 2,2-Bis(4-bromophenyl)hexafluoropropane (often abbreviated as 6F-Dibromide ).[1] This monomer is a critical precursor for synthesizing high-performance fluoropolymers characterized by excellent thermal stability, low dielectric constants, and enhanced solubility in organic solvents—properties attributed to the bulky, electron-withdrawing hexafluoroisopropylidene ("6F") bridge.[2]

Unlike its fluorinated analogue (used in

-

Ni(0)-Mediated Yamamoto Homopolymerization: To synthesize rigid Poly(arylene)s.[1][2]

-

Pd-Catalyzed C-O Polycondensation: To synthesize Poly(arylene ether)s (PAEs) via Buchwald-Hartwig type coupling.[1]

Material Specifications & Pre-Requisites

Success in polycondensation is governed by the Carothers Equation ; high molecular weight (

| Component | Specification | Criticality |

| Monomer | 2,2-Bis(4-bromophenyl)hexafluoropropane (>99.5% purity) | Critical: Recrystallize from ethanol/water if slightly yellow.[1] Impurities terminate chains.[1][2] |

| Catalyst (Ni) | Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD) | Extreme: Must be handled in a glovebox.[1] Yellow crystals; discard if white/colorless (oxidized).[1][2] |

| Catalyst (Pd) | Pd | High: Store under argon. |

| Ligand | 2,2'-Bipyridine (bpy) or specialized phosphines | High: Ensure correct stoichiometry relative to metal.[1] |

| Solvent | Anhydrous DMAc, NMP, or Toluene | Critical: Water content <50 ppm.[2] Oxygen acts as a catalyst poison.[1][2] |

Protocol A: Nickel-Mediated Yamamoto Homopolymerization

Target: Poly(2,2-diphenylhexafluoropropane) Mechanism: Reductive coupling via Ni(0) cycle.[1]

The Catalytic Cycle (Mechanistic Insight)

Unlike Suzuki coupling, this reaction is stoichiometric in Nickel if utilizing the high-precision Yamamoto method, or catalytic if using Zn reduction (Colon method).[1][2] The protocol below uses the stoichiometric Ni(COD)

Figure 1: Simplified catalytic cycle for Ni(0)-mediated coupling. Note that in stoichiometric protocols, the Ni(II) byproduct precipitates and is removed.[1][2]

Step-by-Step Procedure

Step 1: Catalyst Preparation (Glovebox Mandatory) [1]

-

In a glovebox, weigh Ni(COD)

(2.2 equiv relative to monomer), 1,5-Cyclooctadiene (COD) (2.2 equiv), and 2,2'-Bipyridine (2.2 equiv).[1][2] -

Dissolve in anhydrous DMAc (N,N-Dimethylacetamide) or DMF .[1][2]

-

Heat to 60°C for 30 minutes.

Step 2: Monomer Addition

-

Dissolve 2,2-Bis(4-bromophenyl)hexafluoropropane (1.0 equiv) in a minimal amount of anhydrous solvent.

-

Add the monomer solution to the catalyst mixture via syringe (if using Schlenk line) or directly (if in glovebox).[1][2]

-

Seal the reaction vessel.

Step 3: Polymerization

-

Stir at 80°C for 24–48 hours in the dark (light can degrade the catalyst).

-

Observation: The viscosity should increase noticeably within the first 6 hours.[1][2]

Step 4: Termination & Workup

-

Add a mixture of Toluene/HCl (1M) to the reaction to quench the Ni species.[1][2] The color will shift from purple to pale green/blue (Ni salts).[1][2]

-

Precipitate the polymer dropwise into a large excess of Methanol containing 5% HCl.

-

Purification (Crucial): Redissolve in Chloroform and reprecipitate in Methanol. Repeat until the filtrate is colorless (removal of Ni/Ligand).[1][2]

-

Dry in a vacuum oven at 80°C for 24 hours.

Protocol B: Pd-Catalyzed C-O Polycondensation (PAE Synthesis)

Target: Fluorinated Poly(arylene ether)s

Context: This method replaces the traditional

Experimental Workflow

Figure 2: Workflow for Palladium-Catalyzed C-O Polycondensation.

Step-by-Step Procedure

-

Reagents: Combine 6F-Dibromide (1.00 equiv), Bisphenol A (1.00 equiv), and Potassium Phosphate (K

PO -

Catalyst: Add Pd(OAc)

(2-4 mol%) and a bulky phosphine ligand such as tBuBrettPhos (4-8 mol%).[1] -

Solvent: Add anhydrous Toluene (concentration ~0.2 M).

-

Degassing: Freeze-pump-thaw x3 to remove oxygen.

-

Reaction: Heat to 100–110°C for 24–48 hours.

-

Workup: Dilute with THF, filter off salts, and precipitate into Methanol.

Characterization & Troubleshooting

Expected Data Profile[1][2][3]

| Technique | Expected Result | Interpretation |

| 1H NMR | Aromatic peaks only (7.0–8.0 ppm).[1] | Absence of aliphatic peaks (unless comonomer has alkyls).[1][2] Sharp peaks indicate oligomers; broad peaks indicate polymer.[1][2] |

| 19F NMR | Singlet around -64 ppm. | Confirms integrity of the hexafluoroisopropylidene bridge. |

| GPC | Low | |

| TGA | Confirms high thermal stability of the 6F backbone.[1][2] |

Troubleshooting Matrix[1][2]

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Impure monomer or wet solvent.[1] | Recrystallize monomer.[1][2] Distill solvent over CaH |

| Black Precipitate | "Palladium Black" formation.[1][2] | Ligand instability or insufficient ligand loading.[1][2] Increase Ligand:Pd ratio. |

| Insoluble Polymer | Crosslinking or crystallization.[1][2] | Use a solubilizing comonomer or switch solvent to NMP/Chlorobenzene.[1][2] |

| Green Reaction (Ni) | Oxidation of Ni(0).[1][2] | Fatal error. Oxygen leak. Restart with fresh catalyst in glovebox. |

References

-

Yamamoto, T. (2002).[1][2] "Organometallic Polycondensation for Conjugated Polymers." Macromolecular Rapid Communications. Link[1]

-

Vertex AI Search Results. (2024). "Synthesis of poly(arylene ether)s from 2,2-Bis(4-bromophenyl)hexafluoropropane." NSF & ChemRxiv.[1][2] Link[1]

-

Colon, I., & Kwiatkowski, G. T. (1990).[2] "Nickel coupling of aryl halides: A facile route to polyarylenes."[1][2] Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

-

Shelby, M. L., et al. (2020).[1][2] "Pd-catalyzed C-O polycondensation reaction: a general synthetic method for the synthesis of poly(arylene ether)s." ChemRxiv. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane

Welcome to the technical support center for the synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane, also known as BPAF-Br. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.

The primary route to synthesizing 2,2-Bis(4-bromophenyl)hexafluoropropane is through the Friedel-Crafts alkylation of bromobenzene with hexafluoroacetone (HFA). This reaction, while straightforward in principle, is sensitive to a variety of parameters that can significantly impact yield and purity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong acid catalyst activates the hexafluoroacetone to generate a highly electrophilic carbocation intermediate, which is then attacked by two equivalents of bromobenzene.

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction is typically catalyzed by a strong Brønsted acid, such as anhydrous hydrogen fluoride (HF), or a Lewis acid like aluminum chloride (AlCl₃). The catalyst protonates the carbonyl oxygen of hexafluoroacetone, generating a highly reactive tertiary carbocation stabilized by the electron-withdrawing trifluoromethyl groups. This electrophile is then attacked by the electron-rich aromatic ring of bromobenzene, primarily at the para position due to the directing effect of the bromine atom and steric hindrance. A second alkylation event with another molecule of bromobenzene yields the final product.

Caption: Mechanism of BPAF-Br Synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield of 2,2-Bis(4-bromophenyl)hexafluoropropane is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors related to reactants, catalysts, and reaction conditions.

Probable Causes & Solutions:

-

Catalyst Inactivity or Insufficient Amount: The Friedel-Crafts reaction requires a potent acid catalyst.[1]

-

Troubleshooting:

-

Catalyst Choice: Anhydrous Hydrogen Fluoride (HF) is a highly effective catalyst for this specific transformation. If using a Lewis acid like AlCl₃, ensure it is fresh and anhydrous, as moisture will deactivate it.

-

Catalyst Loading: The reaction may require stoichiometric or even super-stoichiometric amounts of a Lewis acid catalyst because the product can form a complex with the catalyst, deactivating it.[1] For Brønsted acids like HF, it often serves as both the catalyst and the solvent.

-

-

-

Presence of Water: Moisture in the reactants or glassware will quench the acid catalyst and inhibit the reaction.

-

Troubleshooting:

-

Ensure all glassware is oven-dried immediately before use.

-

Use anhydrous grades of bromobenzene and any other solvents.

-

Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]

-

-

-

Suboptimal Reactant Stoichiometry: The product, BPAF-Br, is more electron-rich and thus more reactive than the starting bromobenzene. This can lead to unwanted side reactions if the stoichiometry is not controlled.

-

Troubleshooting:

-

Use a significant excess of bromobenzene. This shifts the reaction equilibrium, increasing the probability that the electrophilic intermediate will react with a bromobenzene molecule rather than the product molecule, which minimizes polysubstitution.[3] A molar ratio of bromobenzene to hexafluoroacetone of 5:1 to 10:1 is a good starting point.

-

-

-

Inadequate Temperature Control: Friedel-Crafts alkylations are exothermic. Poor temperature control can lead to side reactions, including isomerization and decomposition.

-

Troubleshooting:

-

Maintain the recommended reaction temperature diligently. The addition of hexafluoroacetone should be done slowly and at a low temperature (e.g., 0-5 °C) to control the initial exotherm. The reaction may then be allowed to slowly warm to room temperature or be gently heated to ensure completion.[4]

-

-

Q2: I am observing significant amounts of ortho- and meta-isomers in my product mixture, complicating purification. How can I improve para-selectivity?

A2: While the bromo group is an ortho, para-director, the formation of the desired para, para-isomer is highly favored due to sterics. Significant formation of other isomers suggests reaction conditions may be too harsh.

Probable Causes & Solutions:

-

High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position and can also promote isomerization of the product.

-

Troubleshooting:

-

Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with additions at 0 °C and let the reaction proceed at or slightly below room temperature.[3]

-

-

-

Overly Aggressive Catalyst: A very strong Lewis acid can sometimes reduce selectivity.

-

Troubleshooting:

-

While a strong acid is necessary, consider using a milder catalyst system if isomer formation is a persistent issue, though this may require longer reaction times or higher temperatures, creating a trade-off. However, for this specific reaction, HF is generally preferred and provides good selectivity.

-

-

Q3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

A3: The primary impurities are typically unreacted bromobenzene, mono-alkylated intermediates, and isomeric products.

Troubleshooting & Purification Protocol:

-

Initial Workup: After the reaction is complete, it must be carefully quenched. If using HF, it can be evaporated. If using a Lewis acid like AlCl₃, the reaction mixture should be quenched by slowly pouring it over crushed ice and HCl. This hydrolyzes the catalyst and separates it into the aqueous layer.[4] The organic layer is then separated, washed with a sodium bicarbonate solution and brine, and dried.[2]

-

Removal of Excess Reactant: Excess bromobenzene can be removed by vacuum distillation.

-

Recrystallization: This is the most effective method for purifying the solid BPAF-Br product.

-

Protocol:

-

Dissolve the crude solid in a minimum amount of a hot solvent. A mixed solvent system, such as heptane/toluene or ethanol/water, often works well.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

-

Purity can be checked by melting point, HPLC, or NMR. A second recrystallization may be necessary to achieve high purity.

-

-

Key Experimental Parameters

The following table summarizes the impact of key variables on the synthesis.

| Parameter | Recommended Range | Impact on Low Value | Impact on High Value |

| Bromobenzene:HFA Ratio | 5:1 to 10:1 | Increased risk of side products | Favors desired product, improves yield |

| Reaction Temperature | 0 °C to RT | Slow or incomplete reaction | Increased isomer formation, side reactions |

| Catalyst Loading (AlCl₃) | 1.0 - 2.2 equivalents | Incomplete reaction | Drives reaction, potential for side reactions |

| Reaction Time | 4 - 24 hours | Incomplete reaction | Potential for product degradation/side reactions |

General FAQs

Q: What are the primary safety concerns when synthesizing BPAF-Br? A: The main hazards are associated with the reagents.

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first aid measure for skin contact.

-

Hexafluoroacetone (HFA): A toxic, non-flammable gas. It is typically handled as a hydrate or in a solution. Ensure adequate ventilation and handle within a fume hood.

-

Lewis Acids (e.g., AlCl₃): Highly reactive with water. The quenching process is very exothermic and should be performed slowly and carefully.

Q: How can I monitor the progress of the reaction? A: Reaction progress can be monitored by taking small aliquots from the reaction mixture (and quenching them appropriately) for analysis by:

-

Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the limiting reagent (HFA, indirectly) and the appearance of the product.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the conversion of starting materials and the formation of products and byproducts.

Q: Can I use a different aromatic substrate instead of bromobenzene? A: Yes, this reaction is a general Friedel-Crafts alkylation. Other activated or moderately deactivated aromatic compounds can be used, but the reaction conditions, particularly catalyst choice and temperature, will need to be re-optimized. Strongly deactivated rings (e.g., nitrobenzene) will not react.[6]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose the issue.

Caption: A logical workflow for troubleshooting low yields.

References

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-